2,3-Piperazinedione, 1-pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, a pyrimidinylamino group, and a piperazinedione moiety. It is primarily used in experimental and research settings due to its potential biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Wissenschaftliche Forschungsanwendungen
1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[[4-[(5-Aminopyridin-2-yl)amino]phenyl]methyl]-4-benzyl-piperazine-2,3-dione
- 1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione derivatives
Uniqueness
1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazine ring, pyrimidinylamino group, and piperazinedione moiety sets it apart from other similar compounds, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
77917-35-2 |
---|---|
Molekularformel |
C19H17N7O2 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
1-pyrazin-2-yl-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C19H17N7O2/c27-17-18(28)26(16-12-20-8-9-21-16)11-10-25(17)13-14-2-4-15(5-3-14)24-19-22-6-1-7-23-19/h1-9,12H,10-11,13H2,(H,22,23,24) |
InChI-Schlüssel |
KXVRBMYLZJFTAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)NC3=NC=CC=N3)C4=NC=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.